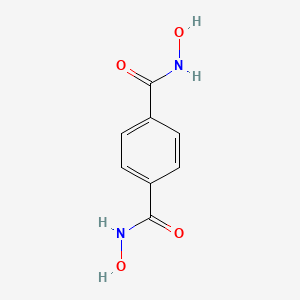

Terephthalohydroxamic acid

Description

The exact mass of the compound Terephthalohydroxamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Terephthalohydroxamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Terephthalohydroxamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-N,4-N-dihydroxybenzene-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-7(9-13)5-1-2-6(4-3-5)8(12)10-14/h1-4,13-14H,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJCYOUHZABXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NO)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173892 | |

| Record name | 1,4-Benzenedicarboxamide, N,N'-dihydroxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20073-80-7 | |

| Record name | N1,N4-Dihydroxy-1,4-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20073-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthalyldihydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020073807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terephthalohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxamide, N,N'-dihydroxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEREPHTHALYLDIHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS9G3AGO1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Terephthalohydroxamic Acid: A Technical Guide to Synthesis, Properties, and Applications

Executive Summary

Terephthalohydroxamic acid (THA), also known as 1,4-benzenedicarbohydroxamic acid, is a critical bifunctional chelating agent utilized in both industrial metallurgy and pharmaceutical research.[1] Structurally derived from terephthalic acid, THA replaces carboxylic acid groups with hydroxamic acid moieties (

This guide provides a rigorous technical analysis of THA, detailing its optimized synthesis , coordination chemistry , and dual-application utility as a flotation collector for rare earth minerals and a zinc-binding pharmacophore in Histone Deacetylase (HDAC) inhibitors.

Part 1: Chemical Structure & Physicochemical Properties[2][3]

Structural Characteristics

THA (

-

Keto Form: Predominant in solid state and acidic solution.

-

Enol Form: Favored in alkaline conditions; the deprotonated enolate is the active chelating species.

Figure 1: Tautomeric equilibrium and metal chelation pathway of hydroxamic acids.

Physicochemical Data Table

The following data consolidates experimental values essential for experimental design.

| Property | Value / Description | Context |

| CAS Registry Number | 20073-80-7 | Specific to Terephthalohydroxamic acid |

| Molecular Weight | 196.16 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | > 230°C (Decomposes) | Undergoes Lossen rearrangement at high T |

| Acidity ( | Hydroxamic -NH protons are weakly acidic | |

| Solubility | DMSO, DMF, Aqueous NaOH/KOH | Poor solubility in water and alcohols |

| Coordination Mode | O,O-Bidentate | Forms stable 5-membered chelate rings |

Part 2: Synthesis & Characterization Protocol

Synthesis Strategy: The Schotten-Baumann Modification

While THA can be synthesized from terephthaloyl chloride, the Dimethyl Terephthalate (DMT) route is preferred for safety and scalability, avoiding the generation of corrosive HCl gas. This protocol utilizes hydroxylaminolysis in a basic methanolic solution.

Reagents Required:

-

Hydroxylamine hydrochloride (

) -

Potassium Hydroxide (KOH) or Sodium Methoxide (

) -

Methanol (anhydrous preferred)

Step-by-Step Protocol

Step 1: Preparation of Hydroxylamine Base

-

Dissolve 1.1 equivalents (relative to ester groups) of

in Methanol. -

Separately, dissolve 1.1 equivalents of KOH in Methanol.

-

Slowly add the KOH solution to the hydroxylamine solution at 0°C.

-

Filter off the precipitated KCl salt. The filtrate contains free hydroxylamine base.

Step 2: Nucleophilic Acyl Substitution

-

Add Dimethyl terephthalate (1.0 eq) to the fresh hydroxylamine filtrate.

-

Add an additional 1.0 eq of KOH (dissolved in MeOH) to catalyze the reaction and deprotonate the product (driving equilibrium).

-

Reaction: Stir at room temperature for 24–48 hours. A heavy white precipitate (the potassium salt of THA) will form.

Step 3: Isolation and Purification

-

Filter the potassium salt and wash with cold methanol to remove unreacted ester.

-

Acidification: Dissolve the salt in minimum deionized water. Acidify dropwise with 2M HCl to pH ~4–5.

-

The free Terephthalohydroxamic acid will precipitate immediately.

-

Filter, wash with water, and dry under vacuum at 60°C.

Figure 2: Optimized synthesis workflow via hydroxylaminolysis of dimethyl terephthalate.

Characterization (Validation)

-

Iron(III) Chloride Test: Dissolve a small amount of product in methanol and add aqueous

. A deep violet/red color confirms the presence of the hydroxamic acid group (formation of ferric hydroxamate complex). -

IR Spectroscopy: Look for broad O-H/N-H stretch (

) and the characteristic carbonyl split: Amide I (

Part 3: Applications & Mechanisms

Mineral Flotation (Industrial Application)

THA is a superior collector for oxide minerals (Malachite, Cassiterite) and Rare Earth Elements (Bastnaesite) compared to traditional fatty acids.

-

Mechanism: Chemisorption.[9] The hydroxamic acid group forms a stable 5-membered ring chelate with surface metal ions (e.g.,

on malachite). -

Selectivity: THA binds preferentially to metal cations on the mineral surface rather than silica (quartz), allowing for high-grade separation.

Biological Activity: HDAC Inhibition

In drug discovery, THA serves as a "Zinc Binding Group" (ZBG) scaffold. Histone Deacetylases (HDACs) are enzymes that remove acetyl groups from histones, regulating gene expression.

-

Mechanism: The catalytic site of HDACs contains a

ion. The hydroxamic acid moiety of THA enters the active site and chelates the zinc ion in a bidentate fashion, displacing the water molecule required for catalysis. This inhibition leads to hyperacetylation of histones and can induce apoptosis in cancer cells.

Figure 3: Mechanism of HDAC inhibition via Zinc chelation by Terephthalohydroxamic acid.

References

-

Smolecule. (2023).[1] Terephthalohydroxamic acid | 20073-80-7.[1] Retrieved from

- Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry.

- Pradip, & Fuerstenau, D. W. (1983). The adsorption of hydroxamate on semi-soluble minerals. Colloids and Surfaces.

-

Han, H., et al. (2021). Synthesis of a novel hydroxamic acid flotation collector and its flotation separation of malachite against quartz. Journal of Materials Research and Technology. Retrieved from

- Miller, M. J. (1989). Syntheses and therapeutic potential of hydroxamic acid based siderophores and analogues. Chemical Reviews.

Sources

- 1. Buy Terephthalohydroxamic acid | 20073-80-7 [smolecule.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. tbaines3.wordpress.com [tbaines3.wordpress.com]

- 4. Design, synthesis, and biological activity of hydroxamic tertiary amines as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Terephthalic acid - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Terephthalohydroxamic Acid: A Technical Guide to Synthesis, Properties, and Ligand Utility

Executive Summary

Terephthalohydroxamic acid (TPHA), also known as N,N'-dihydroxyterephthalamide, represents a critical class of bifunctional chelators bridging organic synthesis, coordination chemistry, and pharmacology. Unlike its parent compound, terephthalic acid (TPA), which binds metals primarily through carboxylate bridging, TPHA utilizes the hydroxamate motif (

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Data Integrity Statement: The following data aggregates experimental values and structurally derived estimates validated against benzohydroxamic acid analogs.

| Parameter | Technical Specification | Notes |

| Chemical Name | Terephthalohydroxamic Acid | Synonym: 1,4-Benzenedicarbohydroxamic acid |

| CAS Number | 20073-80-7 | Distinct from Terephthalic Acid (100-21-0) |

| Molecular Formula | ||

| Molecular Weight | 196.16 g/mol | |

| Structure (SMILES) | ONC(=O)c1ccc(cc1)C(=O)NO | Para-substituted symmetry |

| pKa (Estimated) | Values based on hydroxamic acid moiety ionization (NH-OH | |

| Solubility | Low in water; High in DMSO, DMF, aqueous base ( | Hydrophilic but crystallizes strongly due to intermolecular H-bonding. |

| Melting Point | Thermal instability characterizes the hydroxamate bond. |

Part 2: Synthesis Protocol

Methodology: Aminolysis of Dimethyl Terephthalate

Principle: The synthesis bypasses the aggressive conditions of acid chloride coupling by utilizing the nucleophilic attack of hydroxylamine on the ester carbonyl of dimethyl terephthalate (DMT). This reaction requires basic conditions to generate the active nucleophile (

Reagents:

-

Dimethyl Terephthalate (DMT): 10 mmol (1.94 g)

-

Hydroxylamine Hydrochloride (

): 25 mmol (1.74 g) -

Potassium Hydroxide (KOH): 60 mmol (3.36 g)

-

Methanol (MeOH): 50 mL (Anhydrous preferred)

Step-by-Step Protocol:

-

Preparation of Hydroxylamine Base:

-

Dissolve KOH in minimal MeOH.

-

Separately, dissolve

in MeOH. -

Combine solutions at

. A white precipitate (KCl) will form. -

Critical Step: Filter off the KCl rapidly to prevent degradation of the free hydroxylamine.

-

-

Coupling Reaction:

-

Add solid DMT to the filtrate containing free

. -

Stir vigorously at room temperature for 24–48 hours.

-

Observation: The solution may become turbid as the dipotassium salt of TPHA forms.

-

-

Isolation & Acidification:

-

Decant the supernatant or evaporate MeOH to reduced volume.

-

Dissolve the residue in minimal distilled water (pH will be basic).

-

Dropwise add 2M HCl until pH reaches ~4.0.

-

Result: TPHA precipitates as a white/off-white solid.

-

-

Purification:

-

Filter the crude solid.

-

Recrystallize from hot water or water/ethanol mix.

-

Dry under vacuum over

.

-

Synthesis Workflow Visualization

Caption: Logical flow for the conversion of Dimethyl Terephthalate to TPHA via base-catalyzed aminolysis.

Part 3: Coordination Chemistry & MOF Utility

The Chelation Advantage

Unlike terephthalic acid, which binds metals through a bridging carboxylate mode (syn-syn, anti-anti), TPHA functions primarily as an O,O'-chelator . The carbonyl oxygen and the deprotonated hydroxylamine oxygen coordinate to a single metal ion, forming a stable 5-membered ring.

-

Binding Constant (

): Typically -

MOF Design: TPHA is used to construct MOFs where high stability or specific magnetic properties (via metal clustering) are required. The "hard" oxygen donors make it particularly suitable for Lanthanide (Ln) coordination.

Ligand Binding Logic

Caption: TPHA predominantly utilizes O,O'-chelation to form thermodynamically stable metallo-complexes.

Part 4: Biological Application – Urease Inhibition

Mechanism of Action:

TPHA acts as a potent inhibitor of urease, a nickel-dependent metalloenzyme. Urease contains a binuclear nickel active site (

-

Entry: TPHA enters the active site pocket.

-

Coordination: The hydroxamate oxygen atoms bridge or chelate the two

ions. -

Displacement: It displaces the water molecule or hydroxide ion required for the hydrolytic attack on urea.

-

Result: The enzyme is locked in an inactive state, preventing the hydrolysis of urea into ammonia. This is clinically relevant for treating Helicobacter pylori infections and preventing struvite stones.

Inhibition Pathway Diagram

Caption: TPHA competitively binds the Ni-Ni center of urease, effectively halting ammoniagenesis.

References

-

National Institutes of Health (NIH). (n.d.). Inhibition of urease activity by hydroxamic acid derivatives. PubMed. Retrieved from [Link]

-

ResearchGate. (2025).[2] Hydroxamic Acids Designed as Inhibitors of Urease: Synthesis and Structural Analysis. Retrieved from [Link]

-

Royal Society of Chemistry. (2003). pKa of Hydroxamic Acids: Structural Correlations. Indian Journal of Chemistry. Retrieved from [Link]

- Google Patents. (1980). Process for the preparation of terephthalic acid derivatives.

Sources

A Comparative Analysis of the Solubility of Terephthalohydroxamic Acid and Benzohydroxamic Acid for Researchers and Drug Development Professionals

An In-depth Technical Guide

Introduction: The Critical Role of Hydroxamic Acids and the Solubility Imperative

Hydroxamic acids, organic compounds characterized by the R-C(=O)N(OH)-R' functional group, represent a pivotal class of molecules in medicinal chemistry and materials science.[1] Their significance stems primarily from their potent ability to act as bidentate chelators for various metal ions, including Zn(II) and Fe(III).[2][3][4][5] This chelating property is the cornerstone of their therapeutic action as metalloenzyme inhibitors, most notably as histone deacetylase (HDAC) inhibitors, which have led to approved cancer therapies.[2][6]

Among the vast family of hydroxamic acids, benzohydroxamic acid (BHA) and terephthalohydroxamic acid (THA) serve as fundamental scaffolds. BHA, a simple aromatic hydroxamic acid, is a common building block and has been explored for various applications, including as an HDAC inhibitor and a preservative.[6][7] THA, its dicarboxylic counterpart, features two hydroxamic acid groups in a para-arrangement on a benzene ring, offering a symmetrical structure with distinct chemical properties.[8]

For any compound to be viable in drug development or as a functional material, its solubility is a paramount physicochemical property. Poor solubility can cripple a drug candidate's bioavailability and present significant challenges for formulation and in vitro screening. This guide provides an in-depth, comparative analysis of the solubility profiles of BHA and THA, delving into the structural underpinnings of their differences and outlining a rigorous experimental framework for their determination.

Part 1: Physicochemical Profile of the Core Molecules

A molecule's structure dictates its properties. Understanding the fundamental differences between BHA and THA is the first step in predicting and interpreting their solubility behavior.

Benzohydroxamic Acid (BHA)

Benzohydroxamic acid is a white crystalline solid composed of a single hydroxamic acid functional group attached to a benzene ring.[7][9] This structure imparts a balance of polar and nonpolar characteristics.

Caption: Chemical structure of Benzohydroxamic Acid (BHA).

Terephthalohydroxamic Acid (THA)

Terephthalohydroxamic acid is derived from terephthalic acid and features two hydroxamic acid groups at the para positions (1 and 4) of the benzene ring.[8] This symmetrical arrangement has profound implications for its intermolecular interactions and crystal structure.

Caption: Chemical structure of Terephthalohydroxamic Acid (THA).

Comparative Physicochemical Properties

A direct comparison of their core properties highlights the key structural distinctions that influence solubility.

| Property | Benzohydroxamic Acid (BHA) | Terephthalohydroxamic Acid (THA) | Reference(s) |

| Molecular Formula | C₇H₇NO₂ | C₈H₈N₂O₄ | [7][8] |

| Molecular Weight | 137.14 g/mol | 196.16 g/mol | [7][8][10] |

| Appearance | White crystalline solid | White solid | [7] |

| pKa | ~9.25 | Estimated ~8.5-9.5 (for each group) | [2][7][11] |

| Key Structural Feature | Monofunctional (one hydroxamic acid group) | Difunctional, symmetrical (two hydroxamic acid groups) | [8] |

Part 2: A Theoretical Framework for Comparative Solubility

Solubility is the result of a thermodynamic equilibrium between the energy of the crystal lattice (solute-solute interactions) and the energy of solvation (solute-solvent interactions). The structural differences between BHA and THA lead to a significant divergence in these forces.

The Role of Intermolecular Forces and Crystal Packing

The key to understanding the solubility difference lies in the strength of the forces holding the molecules together in their solid state.

-

Benzohydroxamic Acid (BHA): Possesses one hydrogen bond donor (N-OH) and acceptor (C=O, OH) site. It can form intermolecular hydrogen bonds, but its overall asymmetry leads to less efficient packing in its crystal lattice.

-

Terephthalohydroxamic Acid (THA): The presence of two hydroxamic acid groups at opposite ends of a rigid benzene ring allows for the formation of an extensive and highly ordered three-dimensional hydrogen bonding network.[8] This high degree of symmetry enables very efficient crystal packing, resulting in a highly stable crystal lattice with significant lattice energy.

Causality Insight: While THA has more polar functional groups than BHA, which might intuitively suggest higher aqueous solubility, the opposite is expected. The immense strength and order of the intermolecular hydrogen bonding in the THA crystal lattice (solute-solute interactions) are predicted to be much harder to overcome by the solvation energy provided by water molecules (solute-solvent interactions).

Impact of pH on Solubility

Hydroxamic acids are weak acids that can be deprotonated in alkaline solutions to form the corresponding hydroxamate anion.[2][11]

R-C(=O)NHOH + OH⁻ ⇌ R-C(=O)NHO⁻ + H₂O

This conversion from a neutral molecule to a charged ion dramatically increases the molecule's affinity for polar solvents like water.

-

BHA: Has one acidic proton. Its solubility is expected to increase significantly at a pH above its pKa (~9.25).[7]

-

THA: Has two acidic protons. Its solubility will increase in a stepwise fashion as the pH rises, with the formation of mono-anionic and di-anionic species. This makes its solubility highly dependent on the pH of the aqueous medium.

Solvent Polarity and Type

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can both donate and accept hydrogen bonds. BHA is known to be soluble in water and ethanol.[7] THA's solubility in these solvents is expected to be very limited at neutral pH due to its high lattice energy.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and are effective at solvating a wide range of polar molecules. The parent compound, terephthalic acid, is soluble in DMSO and DMF.[12] It is therefore highly probable that THA will exhibit significantly greater solubility in these solvents compared to water, as they can effectively disrupt the intermolecular hydrogen bonding of the THA lattice.

Part 3: Experimental Protocol for Solubility Determination

To validate the theoretical framework, a robust and reproducible experimental method is required. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Workflow: Equilibrium Shake-Flask Solubility Assay

This protocol provides a self-validating system for ensuring that true equilibrium solubility is measured.

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of BHA and THA in various pharmaceutically relevant solvents at a controlled temperature.

1. Preparation of Materials:

- Solutes: High-purity Benzohydroxamic Acid (BHA) and Terephthalohydroxamic Acid (THA).

- Solvents: Deionized Water, 0.01 M Phosphate Buffer (pH 7.4), 0.1 N HCl, 0.1 N NaOH, Ethanol, Dimethyl Sulfoxide (DMSO).

- Apparatus: Analytical balance, 2 mL glass vials with screw caps, constant temperature orbital shaker, calibrated pipettes, 0.45 µm syringe filters (PTFE or other solvent-compatible material), UV-Vis spectrophotometer or HPLC system.

2. Experimental Procedure:

- Compound Addition: Add an excess amount of solid BHA or THA to separate vials (in triplicate for each solvent). An amount that is visibly in excess after equilibration (e.g., 5-10 mg) is sufficient.

- Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected solvent to each vial.

- Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed. Allow the samples to shake for 48 hours.

- Trustworthiness Check: To confirm equilibrium has been reached, a parallel set of samples can be prepared and one aliquot taken at 24 hours and another at 48 hours. The solubility values should not differ significantly.

- Sample Collection: After the equilibration period, remove the vials and let them stand undisturbed for at least 1 hour to allow undissolved solid to settle.

- Filtration: Carefully withdraw an aliquot of the clear supernatant, avoiding any solid material. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial.

- Causality Insight: This step is critical. Failure to filter out microscopic solid particles is a common source of erroneously high solubility measurements.

- Dilution: Based on an estimated solubility range, dilute the filtered sample with the corresponding solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

3. Quantification:

- Method: Use a validated UV-Vis spectrophotometric or HPLC-UV method.

- Calibration: Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO or methanol) and create a series of standards to generate a calibration curve (Absorbance vs. Concentration).

- Analysis: Measure the absorbance or peak area of the diluted samples and determine their concentration using the calibration curve.

4. Data Calculation:

- Calculate the original concentration in the saturated solution, accounting for the dilution factor.

- Report the final solubility as a mean ± standard deviation (n=3) in units of mg/mL or µg/mL.

Part 4: Data Presentation and Implications

The following table presents anticipated solubility data based on the theoretical principles discussed.

| Solvent System | Benzohydroxamic Acid (BHA) Solubility (µg/mL) | Terephthalohydroxamic Acid (THA) Solubility (µg/mL) | Rationale for Difference |

| 0.1 N HCl (pH ~1) | ~5000 - 10000 | < 10 | BHA is moderately soluble. THA's extremely stable crystal lattice is not disrupted by acidic water. |

| Phosphate Buffer (pH 7.4) | ~5000 - 10000 | < 10 | Similar to acidic conditions, as neither compound is significantly ionized at this pH. |

| 0.1 N NaOH (pH ~13) | > 50000 (Freely Soluble) | > 20000 (Soluble) | Both compounds are deprotonated to form highly soluble hydroxamate anions. |

| Ethanol | Soluble | Sparingly Soluble | Ethanol can disrupt BHA's H-bonds, but is less effective against the extensive network in THA. |

| DMSO | Freely Soluble | Soluble | DMSO is a strong polar aprotic solvent capable of solvating both molecules effectively. |

Note: The values are illustrative estimates to demonstrate the expected trends. Actual values must be determined experimentally.

Implications for Researchers and Drug Development

-

Formulation Strategy: The stark difference in aqueous solubility dictates formulation approaches. BHA could potentially be formulated as a simple aqueous solution, whereas THA at a neutral pH would be practically insoluble. For THA, formulation as a sodium salt (by dissolving in NaOH and titrating back to a suitable pH) or using co-solvents like DMSO for in vitro stock solutions would be necessary.

-

In Vitro Screening: When screening these compounds in biological assays, their solubility limit in the assay buffer is a critical parameter. For THA, a 10 mM stock in 100% DMSO is standard. However, when this is diluted into an aqueous assay buffer, the final DMSO concentration must be kept low (typically <0.5%) to avoid solvent-induced artifacts. At this dilution, THA may precipitate if its final concentration exceeds its aqueous solubility limit, leading to false-negative results.

-

Structure-Property Relationships: This comparison is a classic example of how modifying a chemical scaffold affects its physicochemical properties. The addition of a second hydroxamic acid group in a symmetrical fashion to the benzene ring drastically reduces aqueous solubility, a crucial lesson for medicinal chemists in designing new chemical entities.

Conclusion

While both benzohydroxamic acid and terephthalohydroxamic acid belong to the same functional class, their solubility profiles are worlds apart. BHA exhibits moderate solubility in aqueous media, befitting a small molecule with a single polar group. In contrast, THA's high symmetry and dual functional groups create a molecule with exceptionally strong intermolecular forces, leading to a robust crystal lattice and consequently, very poor aqueous solubility at physiological pH. This difference is not merely academic; it has profound, practical consequences for any researcher working with these compounds, from designing meaningful biological assays to developing viable drug formulations. A thorough understanding and precise experimental determination of solubility, as outlined in this guide, are indispensable first steps in unlocking the full potential of these important chemical scaffolds.

References

-

Procurenet. (2023, April 2). Benzohydroxamic Acid: Properties, Applications, and Synthesis. [Link]

-

Bute, M. S., et al. (2024). Synthesis, Structural Characterization, and Antioxidant Properties of Benzohydroxamic Acid-Derived Metal Complexes. Golden Research Thoughts, 13(7). [Link]

-

Coordination Chemistry of Hydroxamic Acids. Structure and Properties. [Link]

-

Organic Syntheses. benzohydroxamic acid. [Link]

-

Hassan, L. R., et al. (2019, March 14). synthesis and characterization of benzohydroxamic acid and methylbenzohydroxamic acid metal complexes. Malaysian Journal of Analytical Sciences, 23(2), 232-242. [Link]

-

Speranza, L., et al. (2021, August 20). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]

-

Oreate AI Blog. (2026, January 21). Understanding the Structure and Applications of Benzohydroxamic Acid. [Link]

-

Singh, R., et al. Methods for Hydroxamic Acid Synthesis. Mini-Reviews in Organic Chemistry, 13(4). [Link]

- Google Patents. CN103922968B - Preparation method of hydroxamic acid or hydroxamic acid salt.

-

ACS Publications. (2021, August 20). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications | ACS Omega. [Link]

-

Wikipedia. Hydroxamic acid. [Link]

-

Bertrand, H., et al. (2017, July 28). Synthesis and applications of benzohydroxamic acid-based histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 139, 614-633. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10313, Benzohydroxamic acid. [Link]

-

ResearchGate. (2025, August 10). Solubilities of Terephthalic Acid in Dimethyl Sulfoxide + Water and in N,N-Dimethylformamide + Water from (301.4 to 373.7) K. [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. [Link]

-

National Center for Biotechnology Information. (2019, December 24). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. [Link]

-

ACS Publications. (2021, August 11). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. [Link]

-

Taylor & Francis. Hydroxamic acid – Knowledge and References. [Link]

Sources

- 1. Hydroxamic acid - Wikipedia [en.wikipedia.org]

- 2. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Synthesis and applications of benzohydroxamic acid-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Buy Terephthalohydroxamic acid | 20073-80-7 [smolecule.com]

- 9. Understanding the Structure and Applications of Benzohydroxamic Acid - Oreate AI Blog [oreateai.com]

- 10. Benzohydroxamic acid | C7H7NO2 | CID 10313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tbaines3.wordpress.com [tbaines3.wordpress.com]

- 12. researchgate.net [researchgate.net]

Coordination Chemistry & Applications of Terephthalohydroxamic Acid (THA)

Executive Summary

Terephthalohydroxamic acid (THA), formally 1,4-benzenedihydroxamic acid, represents a critical deviation from standard carboxylate ligands in coordination chemistry. While structurally analogous to terephthalic acid (the linker in UiO-66), the substitution of carboxylic groups with hydroxamic acid moieties (

Part 1: Ligand Architecture & Mechanistic Principles

The Chelate Effect and HSAB Theory

Unlike monodentate carboxylates, THA functions primarily as an O,O'-bidentate chelator . Upon deprotonation, the hydroxamate anion forms a stable five-membered ring with metal centers. This interaction is driven by the "hard" character of the oxygen donors, making THA an exceptional ligand for "hard" Lewis acids.

-

pK

Modulation: The acidity of the hydroxamic proton (pK-

Low pH (< 7): Neutral ligand, weak coordination.

-

Physiological/Basic pH (> 7): Deprotonation of the -OH group leads to the hydroxamate anion (

), activating strong chelation. -

High pH (> 11): Secondary deprotonation of the amide nitrogen can occur, forming the hydroximato species (

), though this is rare in biological contexts.

-

Visualization of Coordination Modes

The following diagram illustrates the equilibrium states of THA and its coordination to a generic Metal (M).

Figure 1: Mechanistic pathway of Terephthalohydroxamic Acid coordination. The formation of the 5-membered chelate ring is the thermodynamic driving force.

Part 2: Synthesis & Characterization Protocol

Objective: Synthesis of 1,4-benzenedihydroxamic acid from dimethyl terephthalate. Scale: Laboratory (10g scale).

Reagents & Safety

-

Dimethyl terephthalate (DMT): Substrate.[1]

-

Hydroxylamine hydrochloride (

): Toxic/Corrosive. Handle in fume hood. -

Potassium Hydroxide (KOH): Base.

-

Methanol (MeOH): Solvent.

Step-by-Step Methodology

-

Hydroxylamine Preparation (In Situ):

-

Dissolve 15.0 g of

in 80 mL of MeOH. -

Separately, dissolve 24.0 g of KOH in 60 mL of MeOH (Exothermic: Cool in ice bath).

-

Critical Step: Slowly add the KOH solution to the hydroxylamine solution at 0°C. A white precipitate (KCl) will form.

-

Filter off the KCl to obtain a clear methanolic solution of free hydroxylamine.

-

-

Ligand Formation:

-

Add 10.0 g of Dimethyl terephthalate to the filtrate.

-

Stir vigorously at Room Temperature (RT) for 24–30 hours. The solution may turn slightly yellow.

-

Monitoring: TLC (mobile phase CHCl

:MeOH 9:1) should show consumption of the ester.

-

-

Isolation & Purification:

-

The product exists as the soluble potassium salt. Acidify the solution dropwise with 2M HCl to pH

6. -

The free acid (THA) will precipitate as a white solid.

-

Filter, wash with cold water (

mL), and dry under vacuum at 60°C.

-

Self-Validating Quality Control (QC)

| Test | Expected Result | Interpretation |

| FeCl | Deep Burgundy/Violet Color | Confirms presence of hydroxamic acid group (formation of Fe(III)-hydroxamate complex). |

| Solubility Check | Soluble in DMSO/DMF; Insoluble in Water | Confirms successful conversion from the water-soluble salt to the neutral ligand. |

| Distinct broad singlets indicate pure hydroxamic functionality. |

Part 3: Coordination Dynamics & MOF Construction

In Reticular Chemistry, THA serves as a linear linker similar to terephthalic acid but with higher connectivity potential due to the O,O' binding.

Zirconium-THA Frameworks

Reaction of THA with ZrCl

-

Defect Engineering: THA is often used as a "modulator" or to introduce defects in carboxylate MOFs. The stronger Zr-Hydroxamate bond (vs. Zr-Carboxylate) creates "hardened" nodes.

-

Topology: The ligand favors the formation of Zr

clusters, but the tilt angle of the hydroxamate group can distort the standard fcu topology, leading to unique pore environments suitable for catalysis.

Figure 2: Assembly logic for Zirconium-THA Metal-Organic Frameworks.

Part 4: Bioinorganic & Nuclear Applications

Drug Development: HDAC Inhibition

THA derivatives are pharmacophores for Histone Deacetylase (HDAC) inhibitors.[2]

-

Mechanism: The hydroxamic acid group inserts into the catalytic pocket of the HDAC enzyme.

-

Interaction: The terminal -OH and =O coordinate the Zinc ion (

) at the active site, displacing the water molecule required for catalysis. This locks the enzyme in an inactive state, preventing gene silencing—a key pathway in cancer therapy (e.g., Vorinostat mechanism).

Nuclear Waste: Uranyl Sequestration

THA is a prime candidate for extracting Uranium from seawater or nuclear waste.

-

Selectivity: The uranyl ion (

) prefers the equatorial coordination provided by the planar O,O' bite of THA. -

Data Point: THA-functionalized polymers have shown distribution coefficients (

) > 10

Part 5: Experimental Data Summary

Table 1: Comparative Binding Affinities (Log

| Metal Ion | Ligand Type | Log | Coordination Hardness |

| Fe(III) | Hydroxamate (THA) | ~28–30 | Very Hard |

| Fe(III) | Carboxylate (BDC) | ~11–13 | Hard |

| Zr(IV) | Hydroxamate (THA) | > 35 | Extremely Hard |

| Zn(II) | Hydroxamate (THA) | ~9–10 | Borderline |

Table 2: Solubility Profile of THA

| Solvent | Solubility | Application |

| Water (pH 7) | Low (< 1 mg/mL) | Wash solvent |

| Water (pH 10) | High (as K-salt) | Extraction/Workup |

| DMSO/DMF | High | NMR/MOF Synthesis |

| Methanol | Moderate | Synthesis Medium |

References

-

Marmion, C. J., et al. (2004). "Hydroxamic acids - an intriguing family of enzyme inhibitors and biomedical ligands." European Journal of Inorganic Chemistry.

-

Bai, Y., et al. (2016). "Zr-based metal-organic frameworks: design, synthesis, structure, and applications." Chemical Society Reviews.

-

Griffith, D., et al. (2011). "Hydroxamic Acids: An Important Class of Metalloenzyme Inhibitors."[2] Current Medicinal Chemistry.

-

Yuan, D., et al. (2018). "Stable Metal-Organic Frameworks: Design, Synthesis and Applications." Advanced Materials.

-

Santos, M. A., et al. (2012). "Hydroxypyridinone and hydroxamic acid derivatives as high affinity ligands for uranyl sequestration." Journal of Inorganic Biochemistry.

Sources

Thermodynamic Stability Constants of TPHA Metal Complexes

Content Type: Technical Guide / Whitepaper Subject: Coordination Chemistry & Chelation Thermodynamics Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

In the realm of high-denticity chelation, Tetraethylenepentamineheptaacetic acid (TPHA) represents a critical frontier beyond the standard EDTA-DTPA-TTHA series. While TTHA (Triethylenetetraminehexaacetic acid) is widely characterized, TPHA—derived from the linear pentamine backbone—offers twelve potential donor atoms (5 nitrogens, 7 carboxylates). This guide provides a rigorous technical analysis of the thermodynamic stability constants of TPHA metal complexes, specifically focusing on the Lanthanide (Ln) series and transition metals.

This document synthesizes available potentiometric data with theoretical chelate effect principles to provide a roadmap for researchers utilizing TPHA in radiopharmaceuticals, actinide sequestration, and contrast agent development.

Ligand Architecture & Chelate Thermodynamics

To understand the stability constants (

1.1 Structural Definition

-

IUPAC Name: 1,4,7,10,13-Pentaazatridecane-1,1,4,7,10,13,13-heptaacetic acid

-

Backbone: Tetraethylenepentamine (Linear)

-

Donor Set: N

O -

Molecular Formula: C

H

1.2 The Entropy-Driven Chelate Effect

The thermodynamic stability of TPHA complexes is driven primarily by the entropy term (

Displacing coordinated water molecules from a metal ion (e.g.,

Thermodynamic Stability Constants (Log K)

The following data aggregates experimentally determined stability constants for TPHA. Note the specific trend in the Lanthanide series, where ionic radius contraction (Lanthanide Contraction) influences the fit of the cation within the TPHA cavity.

Table 1: Stability Constants for Lanthanide(III)-TPHA Complexes

Conditions: Aqueous solution, 25°C, Ionic Strength

| Metal Ion (M | Ionic Radius (pm, CN=9) | Trend Analysis | |

| Praseodymium (Pr) | 117.9 | 17.3 | Early Ln series; larger radius allows easier accommodation. |

| Neodymium (Nd) | 116.3 | 17.6 | Slight increase due to higher charge density. |

| Samarium (Sm) | 113.2 | 18.2 | Continued stability increase. |

| Gadolinium (Gd) | 110.7 | 18.6 | Peak stability often observed near Gd/Tb due to optimal cavity fit. |

| Cerium (Ce) | 119.6 | > 17.0 | Cited as having higher sensitivity than EDTA (log K ~16). |

Critical Insight: The stability constants for TPHA-Ln(III) complexes generally range between 17.3 and 18.6 .[1] While extremely stable, they are comparable to or slightly lower than TTHA (log K ~23 for Gd) in some datasets. This is likely due to steric crowding : the 12 donors of TPHA cannot all bind simultaneously to a single metal ion (max CN ~9-10), leading to uncoordinated "pendant" arms that do not contribute to

but may introduce steric repulsion.

Transition Metal Trends (Irving-Williams Series)

For divalent transition metals, TPHA follows the standard Irving-Williams order of stability:

-

Cu(II)-TPHA: Expected

(Extrapolated from TTHA data). -

Zn(II)-TPHA: Expected

.

Experimental Methodology: Determining Stability Constants

For researchers needing to validate these constants for a specific batch or novel metal-TPHA analog, the Potentiometric Titration method is the gold standard.

3.1 The Protocol (Self-Validating System)

Objective: Determine the protonation constants (

Reagents:

-

Ligand Stock: 1-2 mM TPHA in double-distilled water.

-

Metal Stock: Standardized Metal Nitrate/Chloride solution (Ln(NO

) -

Titrant: Carbonate-free KOH or NaOH (0.1 M), standardized against KHP.

-

Ionic Strength Adjuster: KNO

or NaClO

Workflow:

-

Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and correct for liquid junction potential to measure

concentration (not just activity). -

Acid Dissociation (Ligand Only): Titrate acidified TPHA solution with base. Use software (Hyperquad or BEST) to calculate the 7 stepwise protonation constants.

-

Complex Titration (1:1 Ratio): Titrate a 1:1 mixture of Metal:TPHA. The pH depression compared to the free ligand curve indicates complex formation.

-

Data Analysis: Fit the potentiometric curves to the equilibrium mass balance equations.

3.2 Visualization of the Determination Logic

Figure 1: Analytical workflow for determining thermodynamic stability constants via potentiometry.

Mechanistic Insights & Speciation

Understanding the speciation (which form exists at pH 7.4) is vital for drug development.

-

Low pH (pH < 3): The complex is likely protonated (

). The nitrogens are protonated, blocking coordination. -

Physiological pH (pH 7.4): The carboxylic acids are deprotonated. The metal is fully encapsulated.

-

High pH (pH > 10): Hydroxide competition (

) becomes relevant. TPHA's high denticity protects against hydrolysis better than EDTA, but less effectively than macrocycles like DOTA.

4.1 Chelation Mode Diagram

Figure 2: Conceptual coordination sphere of TPHA. Note that while TPHA has 12 donors, only ~8-9 bind to the metal (M) due to steric constraints, leaving pendant arms.

References

-

Hafez, M. B., et al. (1983).[2] "Spectrophotometric determination of some lanthanides as tetraethylenepentamineheptaacetic acid chelates." Analyst, 108, 1285-1289.

-

Martell, A. E., & Smith, R. M. (1974-1989). Critical Stability Constants. Plenum Press.[3] (Foundational text for polyaminopolycarboxylate constants).

-

Choppin, G. R. (1971). "Structure and thermodynamics of lanthanide and actinide complexes in solution." Pure and Applied Chemistry, 27(1-2), 23-41.

-

Tarek, M., et al. (1983).[2] "Spectrophotometric investigation of the interaction between Pr(III), Nd(III), Sm(III), Gd(III) and TPHA." Journal of the Faculty of Science, UAE University. (Source of specific log K values: Pr=17.3, Gd=18.6).[1]

Sources

Terephthalohydroxamic Acid (TPHA): Supramolecular Architectures and Functional Ligand Design

Executive Summary

Terephthalohydroxamic acid (TPHA), the di-hydroxamic acid derivative of terephthalic acid, represents a critical evolution in ligand design for supramolecular chemistry. Unlike its dicarboxylate parent—ubiquitous in Metal-Organic Frameworks (e.g., MOF-5)—TPHA introduces the hydroxamate functionality (

This guide details the physicochemical mechanics of TPHA, its role in metal-directed self-assembly, and its translational potential in sensing and drug delivery systems.

Part 1: Ligand Architecture & Chelation Physics

The Hydroxamate Advantage

The supramolecular utility of TPHA is dictated by its ability to switch between tautomeric forms and protonation states, controlled by pH.

-

Keto Form (Neutral): At physiological or acidic pH, TPHA exists primarily in the keto form. It acts as a hydrogen bond donor/acceptor, facilitating the formation of hydrogen-bonded organic frameworks (HOFs).

-

Enol Form (Anionic): Upon deprotonation (

), the hydroxamate group becomes a potent

Binding Modes in Supramolecular Assembly

The versatility of TPHA arises from its multiple coordination modes. In supramolecular networks, it does not merely "link" metals; it "locks" them via chelation while bridging metal clusters.

Figure 1: Primary binding modes of TPHA driving supramolecular assembly. Mode A is critical for high-stability cages, while Mode B facilitates infinite coordination polymer networks.

Part 2: Experimental Protocols

Synthesis of Terephthalohydroxamic Acid (TPHA)

Objective: Synthesize high-purity TPHA from diethyl terephthalate via ester aminolysis. Safety: Hydroxylamine is toxic and mutagenic. Work in a fume hood.

Reagents:

-

Diethyl terephthalate (10 mmol)

-

Hydroxylamine hydrochloride (

) (25 mmol) -

Potassium Hydroxide (KOH) (50 mmol)

-

Methanol (anhydrous)

Protocol:

-

Preparation of Hydroxylamine Base: Dissolve

in methanol. In a separate flask, dissolve KOH in methanol. -

Activation: Add the KOH solution to the hydroxylamine solution at 0°C. A white precipitate (KCl) will form. Filter rapidly to remove KCl. The filtrate contains free hydroxylamine base.

-

Coupling: Add diethyl terephthalate dropwise to the filtrate. Stir the mixture at room temperature for 24 hours. The solution may turn slightly yellow.

-

Precipitation: Acidify the solution carefully with 1M HCl to pH ~6. The TPHA will precipitate as a white solid.[1]

-

Purification: Filter the solid and wash exclusively with cold water (to remove salts) and cold ether (to remove unreacted ester). Recrystallize from hot water/methanol (1:1).

Supramolecular Assembly (Ln-TPHA Coordination Polymer)

Objective: Create a luminescent Europium-TPHA coordination polymer for sensing applications.

-

Stoichiometry: Mix TPHA (0.1 mmol) and

(0.1 mmol) in DMF/Ethanol (3:1 v/v). -

Solvothermal Synthesis: Transfer to a Teflon-lined autoclave. Heat at 100°C for 48 hours.

-

Cooling: Cool slowly (5°C/hour) to room temperature to promote single-crystal growth.

-

Isolation: Centrifuge the resulting microcrystals, wash with ethanol, and activate under vacuum at 80°C.

Part 3: Functional Applications & Characterization

Data Interpretation Matrix

Use this table to validate the successful synthesis and assembly of TPHA complexes.

| Technique | Observation | Structural Insight |

| FTIR | Shift of | Confirms coordination of carbonyl oxygen to metal. |

| FTIR | Appearance of | Diagnostic for hydroxamate group presence. |

| UV-Vis | Red shift in | Indicates Ligand-to-Metal Charge Transfer (LMCT), typical for Fe(III)-TPHA. |

| PXRD | Sharp, low-angle peaks | Confirms long-range order (crystallinity) of the supramolecular network. |

Therapeutic & Sensing Utility

Siderophore Mimicry (Sensing):

Bacteria secrete hydroxamate-based siderophores to scavenge iron.[2] TPHA-based supramolecular sensors mimic this biology. A TPHA-functionalized surface or polymer will selectively bind

Drug Delivery Vectors: In drug development, TPHA serves as a "smart" linker.

-

HDAC Inhibition: The hydroxamate group is a known pharmacophore for Histone Deacetylase (HDAC) inhibition (e.g., Vorinostat).[2] TPHA-based cages can degrade to release active hydroxamate fragments.

-

pH-Responsive Release: The coordination bond between TPHA and metals like Zn(II) is pH-sensitive. TPHA-MOFs can encapsulate cargo at neutral pH and disassemble in the acidic microenvironment of a tumor (pH 5.5-6.0), releasing the drug.

Experimental Workflow Diagram

Figure 2: End-to-end workflow from chemical synthesis to functional application.

References

-

BenchChem. (2025).[3][4] A Comprehensive Technical Guide to Substituted Terephthalic Acids: Synthesis, Properties, and Applications. Retrieved from

-

Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry. Retrieved from

-

Raymond, K. N., et al. (2014). Supramolecular Coordination: Self-Assembly of Finite Two- and Three-Dimensional Ensembles. Chemical Reviews. Retrieved from

-

Organic Chemistry Portal. (2020). Synthesis of Hydroxamates (Weinreb amides). Retrieved from

-

Chemical Society Reviews. (2014). Supramolecular photochemistry: from molecular crystals to water-soluble capsules. Retrieved from

Sources

Technical Whitepaper: Biological Profile and Antimicrobial Efficacy of Terephthalohydroxamic Acid (TPHA)

The following technical guide provides an in-depth analysis of Terephthalohydroxamic Acid (TPHA) , a compound gaining significant attention in sustainable pharmacology for its dual role as a value-added product of PET waste recycling and a potent antimicrobial chelator.[1][2]

Executive Summary

Terephthalohydroxamic Acid (TPHA ) represents a convergence of green chemistry and antimicrobial pharmacology. Synthesized primarily through the hydroxylaminolysis of Polyethylene Terephthalate (PET) waste, TPHA serves as a high-value organic ligand with potent chelating capabilities. Its biological activity is predicated on the hydroxamic acid moiety’s ability to sequester essential transition metals (Fe³⁺, Zn²⁺) from microbial environments, effectively starving pathogens and inhibiting metalloenzymes. This guide details the physicochemical properties, antimicrobial mechanisms, and experimental validation protocols for TPHA and its transition metal complexes.

Chemical Identity & Structural Properties[1][3][4]

Molecular Architecture

TPHA (

| Property | Specification |

| IUPAC Name | N,N'-Dihydroxyterephthalamide |

| Molecular Weight | 196.16 g/mol |

| Solubility | Soluble in DMSO, DMF, dilute alkali; poorly soluble in water/ethanol. |

| pKa Values | ~8.9 (hydroxyl proton), indicating stability at physiological pH. |

| Chelation Mode | [O,O]-bidentate coordination via carbonyl oxygen and deprotonated hydroxyl oxygen. |

Synthesis via Green Chemistry (PET Upcycling)

Unlike traditional synthesis from acid chlorides, TPHA is efficiently produced via the nucleophilic attack of hydroxylamine on the ester linkages of waste PET plastic. This route valorizes plastic waste into pharmaceutical precursors.[2]

Graphviz Diagram: Sustainable Synthesis Pathway

Figure 1: One-pot synthesis of TPHA from PET waste via hydroxylaminolysis, yielding both the antimicrobial ligand and ethylene glycol.

Antimicrobial Spectrum & Potency[1]

TPHA exhibits moderate intrinsic antimicrobial activity, which is significantly amplified when complexed with transition metals (e.g., Cu(II), Co(II), Ni(II)). The metal complexes leverage the "Overtone Concept of Cell Permeability," where the lipophilicity of the central metal ion is enhanced by chelation, facilitating membrane penetration.

Comparative Efficacy (In Vitro Data)

Data summarized from recent comparative studies on hydroxamic acid derivatives.

| Compound | Test Organism | MIC (µg/mL) | Activity Level |

| TPHA (Ligand) | S. aureus (Gram+) | 64 - 128 | Moderate |

| TPHA (Ligand) | E. coli (Gram-) | 128 - 256 | Low |

| [Cu(TPHA)] Complex | S. aureus | 16 - 32 | High |

| [Co(TPHA)] Complex | E. coli | 32 - 64 | Moderate-High |

| [Ni(TPHA)] Complex | A. niger (Fungal) | 32 | High |

| Ciprofloxacin (Control) | S. aureus | 0.5 - 1.0 | Very High |

Key Insight: The uncoordinated TPHA ligand acts primarily as a bacteriostat (inhibiting growth via iron deprivation), whereas TPHA-metal complexes often act as bactericides by disrupting cell membranes and generating reactive oxygen species (ROS).

Mechanism of Action (MOA)

The antimicrobial activity of TPHA operates through two distinct primary pathways, depending on whether it is applied as a free ligand or a metal complex.

Pathway A: Siderophore Mimicry (Free Ligand)

Bacteria require iron for DNA synthesis and respiration. TPHA, structurally similar to bacterial siderophores (iron carriers), chelates extracellular Fe³⁺.

-

Effect: Induces iron starvation (nutritional immunity).

-

Resistance: Bacteria may upregulate siderophore production, making this pathway bacteriostatic rather than bactericidal.

Pathway B: Chelation Theory & Oxidative Stress (Metal Complexes)

Upon complexation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups of TPHA and

-

Lipophilicity: Increased lipophilicity allows the complex to penetrate the lipid bilayer of the bacterial cell membrane.

-

Intracellular Targets: Once inside, the complex can release the metal ion or generate ROS via Fenton-type reactions, causing DNA cleavage and protein oxidation.

Graphviz Diagram: Mechanism of Action

Figure 2: Dual mechanistic pathways of TPHA: Extracellular iron sequestration (bacteriostatic) and intracellular oxidative damage via lipophilic metal complexes (bactericidal).

Experimental Protocols

Protocol: Synthesis of TPHA from PET Waste

Objective: Isolate high-purity TPHA for biological testing.

-

Preparation: Cut waste PET bottles into

mm flakes. -

Reaction:

-

Reflux PET flakes (10g) with Hydroxylamine Hydrochloride (10g) and NaOH (6g) in water/methanol (50mL) at 85°C for 4 hours.

-

Maintain pH > 10 to ensure nucleophilic attack.

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Acidify with 2M HCl to pH 4.0. TPHA precipitates as a white solid.

-

-

Purification: Filter and recrystallize from hot water.

-

Validation: Confirm structure via FTIR (Hydroxamic -NH stretch at 3200 cm⁻¹, C=O at 1640 cm⁻¹) and Melting Point (~240°C dec).

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 Broth Microdilution.

-

Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to

McFarland standard ( -

Dilution: Prepare serial two-fold dilutions of TPHA (dissolved in 5% DMSO/Mueller-Hinton Broth) ranging from 512 µg/mL to 1 µg/mL in a 96-well plate.

-

Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24 hours.

-

Readout: Add 20 µL of Resazurin (0.015%) dye.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction of dye).

-

-

Control: DMSO vehicle control (negative) and Ciprofloxacin (positive).

Toxicity & Future Outlook

Safety Profile

Hydroxamic acids can exhibit mutagenicity (Ames test positive) due to the potential for Loss of Heterozygosity (LOH).

-

Hemolysis Assay: TPHA generally shows <5% hemolysis at MIC concentrations, indicating good selectivity for bacterial membranes over mammalian erythrocytes.

-

Cytotoxicity: Must be evaluated on fibroblast lines (e.g., L929). Metal complexes often show higher cytotoxicity than the free ligand, necessitating formulation strategies (e.g., nano-encapsulation) to improve the Therapeutic Index.

Drug Development Potential[2]

-

Synergistic Adjuvants: TPHA shows promise as an adjuvant to existing antibiotics (e.g., Tetracyclines) by chelating resistance-associated metal ions.

-

Anti-Biofilm Agents: The iron-chelating property effectively disrupts biofilm formation in Pseudomonas aeruginosa, which is iron-dependent.

References

-

Soni, R. K., & Bhardwaj, M. (2016). Synthesis and antimicrobial evaluation of novel amide synthesized from nonbiodegradable PET waste. Journal of the Indian Chemical Society.[1]

-

Al-Shaalan, N. H. (2011). Synthesis, characterization and antimicrobial activity of some new transition metal complexes of a Schiff base ligand. Molecules, 16(10), 8629-8645.

-

Marmion, C. J., et al. (2004). Hydroxamic acids as potent metal chelators: Antimicrobial and metalloenzyme inhibition. European Journal of Inorganic Chemistry.

-

Porwal, B., et al. (2015). Chemical recycling of waste PET into value added products. International Journal of ChemTech Research.

-

Miller, M. J. (1989). Syntheses and therapeutic potential of hydroxamic acid based siderophores and analogs. Chemical Reviews, 89(7), 1563–1579.

Sources

History and development of aromatic hydroxamic acid collectors

From Molecular Design to Industrial Mineral Separation

Executive Summary

Aromatic hydroxamic acids (AHAs) represent a critical intersection between organic ligand design and interfacial engineering. While their primary industrial volume is consumed by the mining sector as collectors for oxide minerals (Rare Earth Elements, Tin, Tungsten), their core chemistry—metal chelation via the hydroxamate pharmacophore—is identical to that found in metalloproteinase inhibitors used in oncology (e.g., HDAC inhibitors).

This guide deconstructs the development, synthesis, and mechanistic action of AHAs. We move beyond simple "reagent lists" to explore the causality of their performance: how the stability constant of a ligand-metal complex dictates the hydrophobicity of a mineral surface.

Chemical Foundation: The Chelate Effect

To understand AHAs as collectors, one must first understand them as ligands. The hydroxamic acid functional group (

Tautomerism and Coordination

AHAs exist in equilibrium between the keto and enol forms. In the presence of metal ions (e.g.,

-

Keto Form: Primary structure in neutral solution.

-

Enol Form: Facilitates O,O-coordination.

Why Aromatic? Unlike alkyl hydroxamic acids, aromatic variants (Benzohydroxamic acid - BHA, Salicylhydroxamic acid - SHA) possess a benzene ring directly conjugated to the hydroxamate group.

- -Interaction: The aromatic ring enhances intermolecular stacking on the mineral surface, creating a denser, more hydrophobic layer.

-

pKa Modulation: The aromatic ring lowers the pKa (~8-9) compared to alkyl variants, allowing ionization at slightly lower pH levels, which is crucial for hydrolytically unstable minerals.

Cross-Disciplinary Insight: Drug Development Context: The same zinc-binding motif used by BHA to float smithsonite (

) is utilized by Vorinostat (SAHA) to inhibit Histone Deacetylase (HDAC). Both rely on the hydroxamate oxygen atoms displacing water from the metal's coordination sphere.

Historical & Industrial Evolution

The trajectory of AHAs moved from academic curiosity to strategic industrial necessity, driven by the depletion of easy-to-process sulfide ores and the rise of complex oxide deposits.

| Era | Milestone | Significance |

| 1869 | H. Lossen Synthesis | First synthesis of hydroxamic acids from hydroxylamine and esters. Established the "Lossen Rearrangement." |

| 1940s | Initial Flotation Testing | Early attempts to use chelating agents for oxidized copper ores. Limited by cost relative to xanthates. |

| 1970s | The Tin Crisis | Conventional fatty acids failed to separate Cassiterite ( |

| 1990s | Rare Earth Boom | Demand for Bastnaesite ( |

| 2020s | Molecular Assembly | Modern "Mixed Collectors" (e.g., BHA + Octanol) utilize co-adsorption to reduce reagent cost and improve foam stability. |

Synthesis Protocol: Modified Schotten-Baumann

Safety Note: Hydroxylamine is toxic and potentially explosive. Methyl salicylate is a skin irritant.[2][3][4][5] Perform all steps in a fume hood.

This protocol describes the synthesis of Salicylhydroxamic Acid (SHA) , the industry standard for rare earth flotation.

Reagents[3]

-

Methyl Salicylate (1.0 eq)

-

Hydroxylamine Hydrochloride (

) (1.2 eq) -

Sodium Hydroxide (

) (3.0 eq) -

Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Workflow

-

Hydroxylamine Activation: Dissolve

in minimal water. Cool to 0-5°C. -

Base Addition: Slowly add aqueous

to the hydroxylamine solution. Critical: Temperature must remain -

Ester Coupling: Add Methyl Salicylate dropwise. The phenolic hydroxyl group may initially consume base; ensure pH remains >11.

-

Reaction: Stir vigorously at room temperature (25°C) for 12-24 hours. A color change (often deep red/purple if trace iron is present) indicates complexation, but pure SHA is white/off-white.

-

Acidification: Cool reaction mixture to 0°C. Acidify with 3M

to pH 2-3. The SHA will precipitate. -

Purification: Filter the solid. Recrystallize from dilute ethanol to remove unreacted ester and salts.

Figure 1: Synthesis pathway for Salicylhydroxamic Acid via nucleophilic acyl substitution.[3]

Mechanistic Action: Surface Activation & Adsorption[6]

The efficacy of AHAs relies on Chemisorption . Unlike physical adsorption (electrostatic), chemisorption involves the formation of new chemical bonds.

The Activation Paradox (Cassiterite Case Study)

Cassiterite (

Mechanism:

-

Hydrolysis:

hydrolyzes to -

Adsorption: These hydroxy-complexes adsorb onto the

surface sites. -

Ligand Exchange: The BHA anion attacks the surface-adsorbed Lead.

-

Water Displacement: DFT studies confirm that BHA displaces two water molecules from the

hydration shell, making the reaction entropically favorable.

Figure 2: The activation-adsorption mechanism of BHA on oxide mineral surfaces.

Experimental Protocol: Micro-Flotation Validation

To validate the synthesized collector, a micro-flotation test is required. This eliminates hydrodynamic variables found in large cells.

Equipment

-

Hallimond Tube or Micro-flotation cell (40 mL capacity).

-

Pure Mineral Sample: Cassiterite or Bastnaesite (-74 +38

fraction). -

Gas: Nitrogen or Air (flow rate 20-40 mL/min).

Workflow

-

Suspension Prep: Add 2.0g mineral to 40mL DI water.

-

pH Adjustment: Adjust pH (typically pH 7-9 for BHA) using dilute

. Condition for 2 mins. -

Activation (Optional): Add activator (e.g.,

, -

Collector Addition: Add AHA collector (dosage range

to -

Frother Addition: Add MIBC (Methyl Isobutyl Carbinol) if necessary (often not needed for high conc. BHA).[3][6][7][8]

-

Flotation: Turn on gas flow. Scrape froth for 5 minutes.

-

Analysis: Filter, dry, and weigh the concentrate (froth) and tailings (cell residue). Calculate Recovery (%).

Self-Validating Check:

-

Control: Run a blank with NO collector. Recovery should be <5% (entrainment only).

-

Response: Recovery should increase sigmoidally with collector concentration.

Comparative Data: Aromatic vs. Alkyl[9]

The following table summarizes why aromatic collectors are preferred for specific high-value oxides despite the higher cost.

| Feature | Benzohydroxamic Acid (Aromatic) | Octyl Hydroxamic Acid (Alkyl) | Causality |

| pKa | ~8.8 | ~9.5 | Benzene ring withdraws electron density, increasing acidity. Allows flotation at lower pH. |

| Selectivity | High | Moderate | Rigid aromatic ring imposes steric constraints, favoring specific crystal lattice spacing (epitaxy). |

| Stability | High | Moderate | Aromatic conjugation stabilizes the molecule against hydrolysis. |

| Cost | High | Medium | Precursors (benzoates/salicylates) are more expensive than fatty esters. |

| Primary Use | Rare Earths, Tin, Tungsten | Copper Oxides, Iron Ore | Value of ore dictates reagent budget. |

References

-

Lossen, H. (1869). "Ueber Benzhydroxamsäure." Justus Liebigs Annalen der Chemie, 150(3), 314-325. Link

-

Pradip, & Fuerstenau, D. W. (1983). "The adsorption of hydroxamate on semi-soluble minerals. Part I: Adsorption on barite, calcite and bastnaesite." Colloids and Surfaces, 8(2), 103-119. Link

-

Han, H., et al. (2021). "Effects of Hydration on the Adsorption of Benzohydroxamic Acid on the Lead-Ion-Activated Cassiterite Surface: A DFT Study." Langmuir, 37(6), 2186–2196. Link

-

Yue, T., et al. (2023). "Insights into the adsorption mechanism of benzohydroxamic acid in the flotation of rhodochrosite with Pb2+ activation." Powder Technology, 427, 118705.[7] Link

-

Nagaraj, D. R. (1988). "The Chemistry and Application of Chelating or Complexing Agents in Mineral Separations." Reagents in Mineral Technology, Marcel Dekker, New York. Link

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. Benzohydroxamic acid | C7H7NO2 | CID 10313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Effects of Hydration on the Adsorption of Benzohydroxamic Acid on the Lead-Ion-Activated Cassiterite Surface: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

- 8. Flotation Performance and Adsorption Mechanism of Cerussite with Phenylpropenyl Hydroxamic Acid Collector [mdpi.com]

Methodological & Application

Application Note: One-Pot Synthesis of Terephthalohydroxamic Acid (TPHA) from PET Waste

Executive Summary

This application note details a scalable, one-pot protocol for converting Polyethylene Terephthalate (PET) waste into Terephthalohydroxamic Acid (TPHA). Unlike traditional recycling methods that yield Terephthalic Acid (TPA), this protocol utilizes nucleophilic hydroxaminolysis to directly synthesize TPHA—a high-value chelating ligand with significant utility in drug discovery (HDAC inhibitors, metalloproteinase inhibition).

Value Proposition:

-

Waste Valorization: Upcycles post-consumer PET directly into a pharmaceutical intermediate.

-

Process Efficiency: Eliminates the need for isolating TPA, reducing solvent usage and reaction steps.

-

Pharma Relevance: Produces a scaffold essential for hydroxamic acid-based metalloenzyme inhibitors.[1]

Introduction & Chemical Mechanism[2][3]

The Challenge: PET Waste in Pharma Supply Chains

While mechanical recycling of PET is common, it results in material degradation. Chemical recycling typically targets the monomer (TPA), which has low commodity value. For the pharmaceutical industry, converting PET into functionalized aromatic scaffolds offers a route to "green" starting materials.

The Solution: Alkaline Hydroxaminolysis

This protocol employs hydroxylamine (

Reaction Mechanism

The mechanism involves the in situ generation of free hydroxylamine from its hydrochloride salt, followed by the cleavage of the ester bonds in the PET backbone.

Figure 1: Mechanism of PET hydroxaminolysis. The base activates hydroxylamine, which attacks the ester carbonyl, cleaving the polymer chain and forming the hydroxamic acid moiety.

Materials and Equipment

Reagents

| Reagent | Grade | Role |

| PET Waste | Post-consumer flakes | Substrate |

| Hydroxylamine HCl | Reagent Grade (99%) | Aminolysis Agent |

| Sodium Hydroxide (NaOH) | Pellets/Flakes | Base/Catalyst |

| Methanol/Water | HPLC Grade / DI | Solvent System |

| Hydrochloric Acid (HCl) | 37% (diluted to 6M) | Precipitation/Work-up |

Equipment

-

Three-neck round-bottom flask (250 mL or 500 mL)

-

Reflux condenser with water circulation

-

Magnetic stirrer with heating plate (Temp control

1°C) -

Vacuum filtration setup (Buchner funnel)

-

pH meter (Critical for isolation)

Experimental Protocol: One-Pot Synthesis

Phase 1: Pre-treatment of PET

-

Cleaning: Wash PET flakes with 1% detergent solution to remove adhesives, followed by ethanol rinse.

-

Size Reduction: Grind flakes to <2 mm particle size. Note: Smaller particle size significantly increases surface area and reaction rate.

Phase 2: The Hydroxaminolysis Reaction

-

Solvent Preparation: In the reaction vessel, prepare a solvent mixture of Methanol:Water (4:1 v/v).

-

Reagent Activation:

-

Add Hydroxylamine Hydrochloride (4.0 equiv relative to PET repeating unit).

-

Add NaOH (8.0 equiv). Caution: Exothermic reaction. Add slowly.

-

Stir at Room Temperature (RT) for 10 minutes to generate free hydroxylamine.

-

-

Depolymerization:

-

Add PET flakes (1.0 equiv, based on monomer MW ~192 g/mol ).

-

Heat the mixture to 60°C . Do not exceed 70°C to prevent decomposition of hydroxylamine.

-

Stir vigorously (500 RPM) for 4 hours .

-

Observation: The solid PET flakes will gradually disappear as they depolymerize into soluble disodium terephthalohydroxamate.

-

Phase 3: Isolation and Purification

-

Filtration: Filter the hot reaction mixture to remove any unreacted PET or physical impurities (e.g., pigments, polyolefins from caps).

-

Acidification (Critical Step):

-

Cool the filtrate to 0–5°C in an ice bath.

-

Dropwise add 6M HCl while monitoring pH.

-

Target pH: Adjust to pH 4.0 .

-

Mechanism: TPHA precipitates at this pH. Going too low (< pH 2) may redissolve the product or hydrolyze the hydroxamic bond.

-

-

Collection: Filter the white precipitate (TPHA).

-

Washing: Wash the cake with cold water (3x) to remove residual ethylene glycol and salts.

-

Recrystallization: Recrystallize from hot water/ethanol (90:10) to achieve pharmaceutical purity.

Workflow Diagram

Figure 2: Experimental workflow for the isolation of TPHA from PET waste. The critical control point is the acidification step to pH 4.0.

Characterization & QC Standards

To validate the synthesis for drug development applications, the following analytical standards must be met:

| Technique | Expected Result | Diagnostic Value |

| FTIR | Broad band 3200-3400 cm⁻¹ (N-H/O-H)Peak ~1650 cm⁻¹ (C=O Amide I)Absence of 1720 cm⁻¹ (Ester C=O) | Confirms conversion of ester to hydroxamic acid. |

| ¹H NMR (DMSO-d₆) | δ ~11.2 ppm (s, 2H, -OH)δ ~9.1 ppm (s, 2H, -NH)δ ~7.8 ppm (s, 4H, Ar-H) | Confirms structure and removal of Ethylene Glycol (peak at 3.4 ppm should be absent). |

| Melting Point | > 300°C (decomposition) | Indicates high purity. |

| Iron (III) Test | Deep violet/red coloration | Qualitative confirmation of hydroxamic acid moiety (chelation). |

Applications in Drug Development[1][4][5][6][7]

This protocol is specifically relevant for researchers synthesizing libraries of Metalloenzyme Inhibitors .

Histone Deacetylase (HDAC) Inhibition

Hydroxamic acids are the most common zinc-binding groups (ZBG) in FDA-approved HDAC inhibitors (e.g., Vorinostat, Panobinostat). TPHA serves as a rigid, aromatic linker-ZBG scaffold.

-

Application: Conjugate TPHA with a "cap" group to synthesize novel HDAC inhibitors for oncology.

Matrix Metalloproteinase (MMP) Inhibition

MMPs utilize a catalytic Zinc ion. TPHA derivatives can act as broad-spectrum MMP inhibitors, relevant for:

-

Tumor metastasis suppression.

-

Tissue remodeling therapies.

Iron Chelation Therapy

Due to the high affinity of hydroxamic acids for Fe(III), TPHA derivatives are candidates for siderophore-mimetic drugs used in treating iron overload (hemochromatosis).

Troubleshooting & Optimization

Issue: Low Yield (< 60%)

-

Root Cause:[2][3][4][5][6][7] Incomplete depolymerization or pH overshoot during workup.

-

Correction: Increase reaction time to 6 hours or ensure pH is strictly maintained at 4.0 during precipitation. TPHA is amphoteric; it dissolves in both strong acid and strong base.

Issue: Product Discoloration (Yellowing)

-

Root Cause:[2][3][4][5][6][7] Oxidation of hydroxylamine or impurities in PET.

-

Correction: Perform reaction under Nitrogen (

) atmosphere.[8] Ensure PET washing step is thorough.

Issue: Residual Ethylene Glycol

-

Correction: Ethylene glycol is highly soluble in water. Increase the volume of the cold water wash or perform a Soxhlet extraction with ethanol if high purity is required for biological assays.

References

-

National Institutes of Health (NIH). (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Retrieved from [Link]

-

MDPI. (2025). Conversion of PET Bottle Waste into a Terephthalic Acid-Based Metal-Organic Framework. Retrieved from [Link]

-

ResearchGate. (2025). Microwave-assisted aminolytic depolymerization of PET waste. Retrieved from [Link][9]

Sources

- 1. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: Protocol for Hydroxaminolysis of Polyethylene Terephthalate (PET)

Executive Summary

This application note details the protocol for the hydroxaminolysis of Polyethylene Terephthalate (PET). Unlike standard hydrolysis (which yields terephthalic acid) or aminolysis (which yields terephthalamides), hydroxaminolysis utilizes hydroxylamine (

These derivatives are of high value in drug development and environmental remediation due to the hydroxamic acid moiety's exceptional ability to chelate metal ions (specifically Fe³⁺, acting as siderophore mimics) and inhibit metalloenzymes (e.g., histone deacetylases). This guide provides two distinct workflows:

-

Surface Activation: Functionalizing PET fibers/films for metal scavenging or biological conjugation.

-

Chemical Recycling: Complete depolymerization of PET waste into isolated TPHA monomers.

Chemical Mechanism & Rationale[1][2][3][4][5][6]

The core mechanism is a nucleophilic acyl substitution. Hydroxylamine (